Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate
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Description
Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate is a chemical compound with the molecular formula C13H21NO4 . It is a derivative of cyclopentanecarboxylate and has a molecular weight of 257.326 Da .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butoxycarbonyl (BOC) group. The BOC group is introduced into a variety of organic compounds using flow microreactor systems . The resultant flow process is more efficient and versatile compared to the batch .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO4/c1-6-9-8-13(9,10(15)17-7-2)14-11(16)18-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,14,16)/t9-,13-/m0/s1 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
ethyl 2-[[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-5-28-19(25)16-24(22(27)29-23(2,3)4)20(17-12-8-6-9-13-17)21(26)18-14-10-7-11-15-18/h6-15,20-21,26H,5,16H2,1-4H3/t20-,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUXLDMSEJOLQZ-LEWJYISDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C(C1=CC=CC=C1)C(C2=CC=CC=C2)O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN([C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460017 |
Source
|
Record name | Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112741-70-5 |
Source
|
Record name | Ethyl 2-((tert-butoxycarbonyl)((1S,2R)-2-hydroxy-1,2-diphenylethyl)amino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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